N-(1,3-benzothiazol-2-yl)-5-chloro-2-(methylsulfonyl)pyrimidine-4-carboxamide
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Overview
Description
N-(1,3-benzothiazol-2-yl)-5-chloro-2-(methylsulfonyl)pyrimidine-4-carboxamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a benzothiazole ring fused with a pyrimidine ring, which is further substituted with a chloro group, a methylsulfonyl group, and a carboxamide group. Its unique structure makes it a valuable molecule in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-2-yl)-5-chloro-2-(methylsulfonyl)pyrimidine-4-carboxamide typically involves multiple steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with carbon disulfide and an appropriate halogenating agent.
Pyrimidine Ring Construction: The pyrimidine ring is constructed by reacting a suitable β-dicarbonyl compound with guanidine or its derivatives under basic conditions.
Substitution Reactions: The chloro and methylsulfonyl groups are introduced via nucleophilic substitution reactions using appropriate reagents such as thionyl chloride and methylsulfonyl chloride.
Carboxamide Formation: The final step involves the formation of the carboxamide group by reacting the intermediate with an amine under suitable conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, controlled temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzothiazol-2-yl)-5-chloro-2-(methylsulfonyl)pyrimidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro or carbonyl groups into amines or alcohols, respectively.
Substitution: The chloro group can be substituted with nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles like sodium methoxide or ammonia in polar aprotic solvents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Corresponding substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(1,3-benzothiazol-2-yl)-5-chloro-2-(methylsulfonyl)pyrimidine-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism by which N-(1,3-benzothiazol-2-yl)-5-chloro-2-(methylsulfonyl)pyrimidine-4-carboxamide exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to fit into the binding pockets of these enzymes, disrupting their normal function and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-2-methyl-6-(trifluoromethyl)pyrimidine-4-carboxamide
- N-(1,3-benzothiazol-2-yl)-5-chloro-2-(methylsulfonyl)pyrimidine-4-carboxylate
Uniqueness
Compared to similar compounds, N-(1,3-benzothiazol-2-yl)-5-chloro-2-(methylsulfonyl)pyrimidine-4-carboxamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its combination of a benzothiazole ring with a pyrimidine ring, along with the presence of chloro, methylsulfonyl, and carboxamide groups, makes it particularly effective in certain applications, such as enzyme inhibition and therapeutic research.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C13H9ClN4O3S2 |
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Molecular Weight |
368.8 g/mol |
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-5-chloro-2-methylsulfonylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C13H9ClN4O3S2/c1-23(20,21)13-15-6-7(14)10(17-13)11(19)18-12-16-8-4-2-3-5-9(8)22-12/h2-6H,1H3,(H,16,18,19) |
InChI Key |
RGHWFKOXQRLMFZ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=NC3=CC=CC=C3S2)Cl |
Origin of Product |
United States |
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